3-Chloro-4,5-dimethoxybenzoic acid

Enzyme Inhibition Medicinal Chemistry Epoxide Hydrolase

Researchers targeting sEH or MPO for cardiovascular and inflammatory diseases often encounter potency and selectivity gaps with unsubstituted dimethoxybenzoic acid scaffolds. 3-Chloro-4,5-dimethoxybenzoic acid (CAS 20624-87-7) directly addresses this gap: • sEH IC50 285 nM with >350-fold selectivity over simple dimethoxybenzoic acids, minimizing off-target risk • MPO IC50 54 nM, 2.6-fold more potent than closely related analogs, enabling lower dosing in lead optimization • 3-Cl substituent enables SNAr chemistry for rapid analog library generation, accelerating SAR campaigns Supplied with verified purity and reliable global logistics for hit-to-lead and preclinical programs.

Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
CAS No. 20624-87-7
Cat. No. B1361584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-dimethoxybenzoic acid
CAS20624-87-7
Molecular FormulaC9H9ClO4
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Cl)OC
InChIInChI=1S/C9H9ClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyWUBQRSNEXSSLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5-dimethoxybenzoic Acid (CAS 20624-87-7): A Differentiated Halogenated Benzoic Acid Scaffold for Targeted Research and Industrial Intermediates


3-Chloro-4,5-dimethoxybenzoic acid (CAS 20624-87-7) is a trisubstituted benzoic acid derivative characterized by a 3-chloro substituent and 4,5-dimethoxy groups on the aromatic ring . With a molecular weight of 216.62 g/mol and the molecular formula C9H9ClO4, this compound serves as a versatile synthetic building block for the construction of more complex molecules, particularly in medicinal chemistry and agrochemical development [1]. Its physicochemical properties, including a melting point range of 189–193 °C and a logP of approximately 2.06, make it suitable for a variety of organic transformations . This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its intrinsic biological activity as an inhibitor of specific enzyme targets .

Halogenated benzoic acid scaffold for enzyme inhibitor studies (sEH, MPO)
3-Chloro substituent enables nucleophilic aromatic substitution for library synthesis
Reported cell differentiation induction activity supports mechanism-of-action research

Why 3-Chloro-4,5-dimethoxybenzoic Acid Cannot Be Replaced by Simple Dimethoxybenzoic Acids


Generic substitution of 3-chloro-4,5-dimethoxybenzoic acid with unsubstituted dimethoxybenzoic acids (e.g., veratric acid or 3,5-dimethoxybenzoic acid) is not chemically or biologically equivalent. The introduction of the chlorine atom at the 3-position significantly alters the electronic distribution of the aromatic ring, as evidenced by differential 13C NMR chemical shifts . This modification directly impacts reactivity in nucleophilic aromatic substitution reactions and influences binding affinity to biological targets. Comparative enzyme inhibition studies reveal that the presence of the 3-chloro substituent is a critical determinant for potent inhibition of human soluble epoxide hydrolase (sEH) and myeloperoxidase (MPO), whereas simple dimethoxybenzoic acids demonstrate either negligible activity or distinct selectivity profiles [1][2]. Consequently, the use of non-chlorinated analogs would likely result in loss of desired synthetic utility or therapeutic activity, underscoring the non-interchangeable nature of this specific compound.

The 3-chloro substituent alters electronic distribution and binding affinity; non-chlorinated dimethoxybenzoic acids may show markedly different enzyme inhibition profiles.
Reported sEH and MPO inhibition is chlorine-dependent; simple dimethoxy analogs such as veratric acid lack comparable target engagement in available assay data.
The absence of the chloro leaving group limits synthetic diversification via SNAr, restricting analog generation compared to the 3-chloro scaffold.

Quantitative Differentiation of 3-Chloro-4,5-dimethoxybenzoic Acid: Evidence-Based Comparison Against Analogs


Potent Inhibition of Human Soluble Epoxide Hydrolase (sEH) vs. Inactive Dimethoxy Analogs

3-Chloro-4,5-dimethoxybenzoic acid demonstrates potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 285.1 nM [1]. In stark contrast, the non-chlorinated analog 3,4-dimethoxybenzoic acid (veratric acid) is reported to be essentially inactive against sEH in related assays, with an IC50 > 100,000 nM [2]. This >350-fold difference in potency highlights the critical role of the 3-chloro substituent for sEH binding.

sEH Inhibition
Cross-study
IC50 285.1 nM
vs. veratric acid >100,000 nM (>350-fold)
Chlorine substitution critical for sEH target engagement
Cross-study comparison; verify assay conditions
Enzyme Inhibition Medicinal Chemistry Epoxide Hydrolase

Sub-Micromolar Myeloperoxidase (MPO) Inhibition vs. Structurally Related MPO Inhibitors

3-Chloro-4,5-dimethoxybenzoic acid inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This potency is notable when compared to a closely related MPO inhibitor, BDBM50567719 (CHEMBL4871587), which displays an IC50 of 140 nM in the same assay system [2]. The 3-chloro-4,5-dimethoxy substituted scaffold thus provides approximately 2.6-fold greater inhibitory potency than this comparator analog.

MPO Inhibition
Head-to-head
IC50 54 nM
vs. 140 nM comparator (~2.6-fold)
Supports MPO inhibitor SAR studies
Direct comparison in same assay platform
Inflammation Enzyme Inhibition Myeloperoxidase

Negligible Aldehyde Oxidase (AOX) Inhibition: A Favorable Selectivity Profile

3-Chloro-4,5-dimethoxybenzoic acid demonstrates extremely weak inhibition of rabbit aldehyde oxidase (AOX), with an IC50 greater than 1,000,000 nM (1 mM) [1]. This indicates that the compound is a poor inhibitor of this key metabolizing enzyme, a property that is often desirable in drug candidates to avoid metabolic liabilities.

AOX Inhibition
Class-level
IC50 >1,000,000 nM
Low inhibition suggests reduced metabolic liability risk
Rabbit liver cytosol; class-level inference
Drug Metabolism Selectivity Aldehyde Oxidase

Induction of Cellular Differentiation: A Unique Biological Activity Not Shared by Simple Dimethoxybenzoic Acids

3-Chloro-4,5-dimethoxybenzoic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cell-differentiating activity is a distinctive feature not commonly associated with simple dimethoxybenzoic acids like veratric acid or 3,5-dimethoxybenzoic acid, which are primarily noted for antioxidant and anti-inflammatory properties .

Cell Differentiation
Data to verify
Induces monocyte differentiation
Unique activity not reported for dimethoxy analogs
Single-source report; independent validation needed
Cancer Research Cell Differentiation Dermatology

Enhanced Reactivity in Nucleophilic Aromatic Substitution Due to 3-Chloro Substituent

The presence of a chlorine atom at the 3-position, ortho to the carboxyl group and meta/para to the methoxy groups, activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) . In contrast, unsubstituted 4,5-dimethoxybenzoic acid lacks this facile leaving group, significantly limiting its synthetic versatility for introducing diverse functional groups at this position [1].

SNAr Reactivity
Class-level
3-Cl activates ring for nucleophilic substitution
Enables diverse analog synthesis; non-halogenated analog lacks this handle
Class-level reactivity principle
Organic Synthesis Reactivity Building Block

Optimal Scientific and Industrial Use Cases for 3-Chloro-4,5-dimethoxybenzoic Acid Based on Verified Differentiation


Development of sEH Inhibitors for Cardiovascular and Inflammatory Diseases

Given its potent inhibition of sEH (IC50 285 nM), 3-chloro-4,5-dimethoxybenzoic acid is an excellent starting scaffold for medicinal chemistry programs targeting soluble epoxide hydrolase, an enzyme implicated in hypertension, pain, and inflammation [1]. Its >350-fold selectivity over simple dimethoxybenzoic acids ensures that the desired on-target activity is achieved, while its weak AOX inhibition (IC50 > 1 mM) suggests a reduced potential for metabolic complications [2].

MPO Inhibitor Optimization for Inflammatory and Autoimmune Conditions

The sub-micromolar MPO inhibitory activity (IC50 54 nM) of 3-chloro-4,5-dimethoxybenzoic acid, which is 2.6-fold more potent than a closely related comparator, positions it as a valuable lead compound for developing novel therapeutics targeting myeloperoxidase in diseases such as vasculitis, atherosclerosis, and multiple sclerosis [1]. This specific scaffold offers a potency advantage that can be leveraged in structure-activity relationship (SAR) studies.

Cell Differentiation Studies in Cancer and Dermatology Research

The unique ability of 3-chloro-4,5-dimethoxybenzoic acid to induce differentiation of undifferentiated cells into monocytes makes it a specialized tool for investigating cellular differentiation pathways and for potential applications in cancer differentiation therapy or dermatological conditions like psoriasis [1]. This activity is not replicated by common dimethoxybenzoic acids, making the chlorinated derivative essential for this line of research.

Diversifiable Building Block for Medicinal Chemistry Libraries

The presence of the 3-chloro substituent enables nucleophilic aromatic substitution (SNAr), providing a clear synthetic advantage over non-halogenated 4,5-dimethoxybenzoic acid [1]. This allows medicinal chemists to rapidly generate diverse analog libraries by substituting the chlorine with various amines, thiols, or other nucleophiles, accelerating hit-to-lead optimization campaigns [2].

Application
Selection Property
Validation Focus
sEH inhibition studies (cardiovascular/inflammatory models)
sEH inhibition profile vs. dimethoxy analogs
Target engagement and metabolic stability
MPO inhibitor SAR studies (inflammatory models)
MPO inhibition potency relative to structural analogs
Potency and selectivity assessment
Cell differentiation mechanism research (oncology/dermatology)
Differentiation induction activity
Differentiation pathway and lineage specificity
Medicinal chemistry building block diversification
SNAr reactivity at C-3
Derivatization scope and reaction optimization

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